

# Branebrutinib (BMS-986195): A Preclinical Comparative Analysis in Autoimmune Models

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## Compound of Interest

Compound Name: BMS961

Cat. No.: B1667193

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Branebrutinib (BMS-986195) is a potent and highly selective, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Preclinical studies have demonstrated its efficacy in animal models of rheumatoid arthritis (RA) and lupus nephritis, suggesting its potential as a therapeutic agent for these and other autoimmune disorders.[1][2] This guide provides a comprehensive comparison of BMS-986195's preclinical performance, supported by experimental data and detailed methodologies.

## Mechanism of Action: Targeting Key Signaling Pathways in Autoimmunity

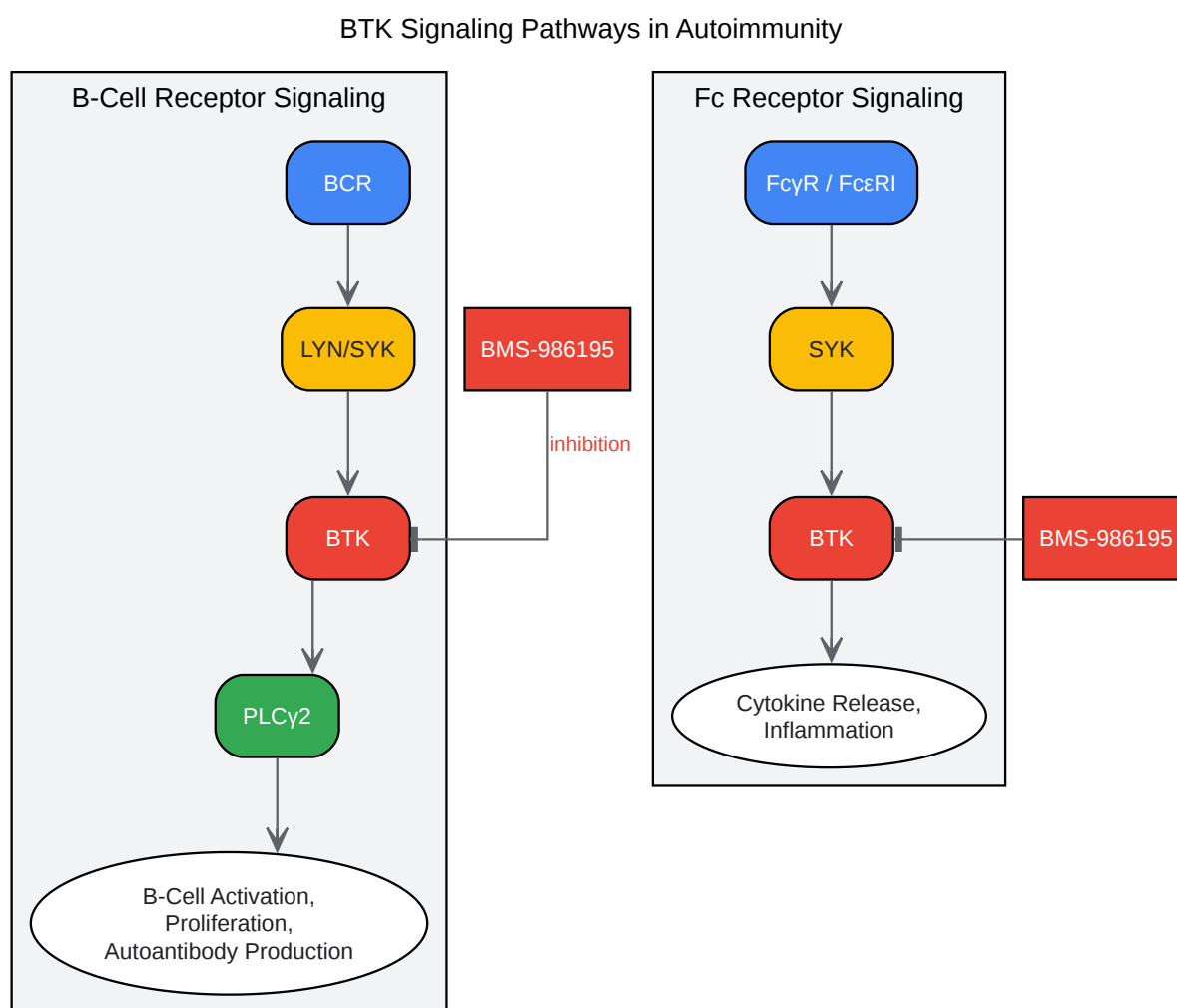
BMS-986195 exerts its therapeutic effect by irreversibly binding to a cysteine residue in the active site of BTK.[1] BTK is a crucial signaling molecule in various immune cells, and its inhibition by BMS-986195 modulates several pathways implicated in the pathogenesis of autoimmune diseases.[2][3]

Key signaling pathways affected by BMS-986195 include:

- **B-Cell Receptor (BCR) Signaling:** BTK is essential for B-cell activation, proliferation, and the production of autoantibodies. BMS-986195 effectively inhibits these processes.[3]
- **Fc Receptor (FcR) Signaling:** BTK mediates signaling downstream of Fc gamma receptors (FcγR) on myeloid cells and Fc epsilon receptors (FcεRI) on mast cells and basophils.

Inhibition of this pathway reduces the release of inflammatory cytokines.[3]

- RANKL-Mediated Osteoclastogenesis: By inhibiting BTK, BMS-986195 can interfere with the signaling pathways leading to the formation and activation of osteoclasts, which are responsible for bone erosion in rheumatoid arthritis.



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Caption: Simplified signaling pathways inhibited by BMS-986195.

## Preclinical Efficacy in Rheumatoid Arthritis Models

BMS-986195 has demonstrated robust efficacy in two key murine models of rheumatoid arthritis: collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA).[1]

## Data Presentation

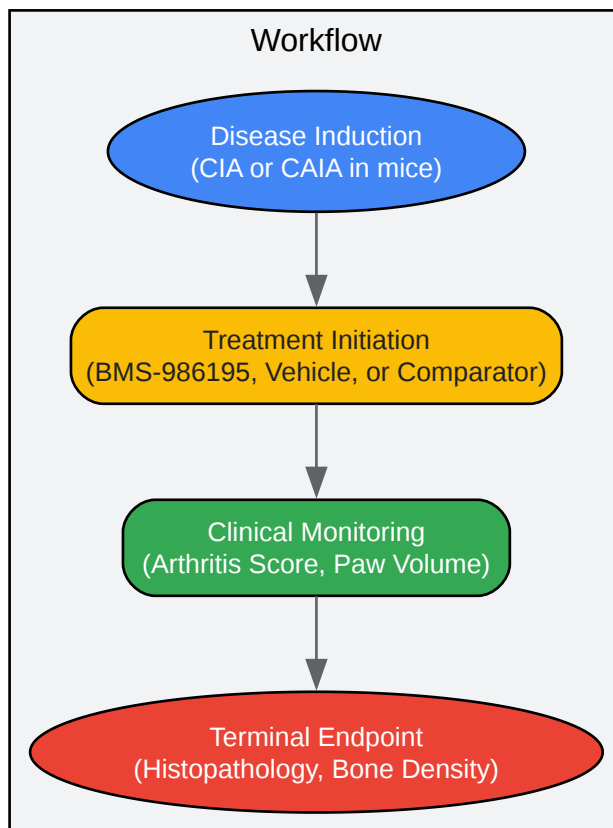
Parameter	BMS-986195	Other BTK Inhibitors (for comparison)	Standard of Care (for comparison)
Model	CIA & CAIA (mice)	Data not available for direct comparison	Methotrexate (MTX) - CIA (rats)
Dose	Maximal efficacy at $\leq 0.5$ mg/kg, orally, once daily[1]	Ibrutinib: Efficacious in rat CIA model	ED50 of 1.0 mg/kg for another BTK inhibitor (HM71224)
Effect on Arthritis Score	Significant reduction in clinically evident disease[1]	Dose-dependent inhibition of arthritis severity	Reduced clinical signs of arthritis
Effect on Paw Volume	Protection against joint swelling[1]	Significant reduction in paw volume	Reduced paw volume
Effect on Histologic Joint Damage	Protection against histologic joint damage[1]	Reduced bone erosion, synovitis, and cartilage degradation	Reduced bone erosion and cartilage degradation
Effect on Bone Mineral Density	Protection against bone mineral density loss[1]	Inhibition of osteoclastogenesis	Data not available

Note: Direct comparative studies between BMS-986195 and other BTK inhibitors or standard-of-care in the same experimental setup were not available in the searched literature. The data for other agents are provided for general context.

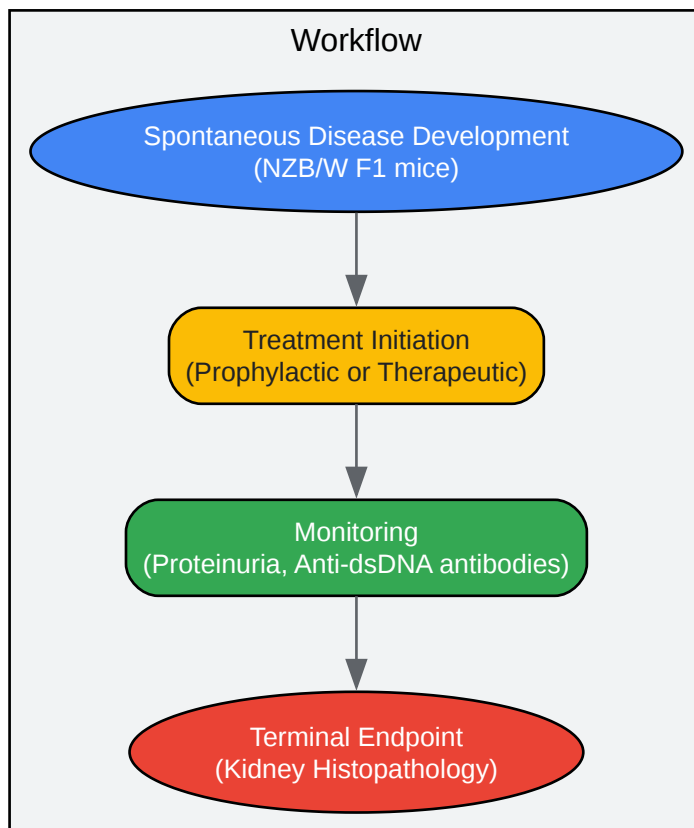
## Experimental Protocols

A generalized workflow for preclinical evaluation in arthritis models is depicted below.

## Experimental Workflow for Preclinical RA Models



## Experimental Workflow for Lupus Nephritis Model



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## References

- 1. BMS-986195 Is a Highly Selective and Rapidly Acting Covalent Inhibitor of Bruton's Tyrosine Kinase with Robust Efficacy at Low Doses in Preclinical Models of RA and Lupus Nephritis - ACR Meeting Abstracts [[acrabstracts.org](http://acrabstracts.org)]
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